

# Application Notes: Measuring the IC50 of PD1-PDL1-IN-1 In Vitro

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For Researchers, Scientists, and Drug Development Professionals

# Introduction

The interaction between Programmed Cell Death Protein 1 (PD-1) and its ligand, Programmed Death-Ligand 1 (PD-L1), is a critical immune checkpoint that plays a central role in tumor immune evasion.[1][2] Tumor cells often upregulate PD-L1, which binds to PD-1 on activated T cells, leading to the suppression of T cell activity and allowing cancer cells to escape immune surveillance.[1][3] Small molecule inhibitors that disrupt the PD-1/PD-L1 interaction are a promising class of cancer therapeutics. This document provides detailed protocols for determining the half-maximal inhibitory concentration (IC50) of a small molecule inhibitor, here exemplified as PD1-PDL1-IN-1, using three common in vitro assays: a Homogeneous Time-Resolved Fluorescence (HTRF) assay, an Enzyme-Linked Immunosorbent Assay (ELISA), and a cell-based reporter assay.

# Mechanism of Action of Small Molecule PD-1/PD-L1 Inhibitors

Small molecule inhibitors of the PD-1/PD-L1 interaction, such as the well-characterized compound BMS-1166, often function by binding to PD-L1 and inducing its dimerization.[4][5] This dimerization prevents PD-L1 from binding to PD-1, thereby blocking the inhibitory signal and restoring T cell function.[4][5] Some inhibitors have also been shown to block the export of PD-L1 from the endoplasmic reticulum, preventing its presentation on the cell surface.[6] The



ultimate goal of these inhibitors is to disrupt the PD-1/PD-L1 signaling pathway, allowing the immune system to recognize and attack cancer cells.

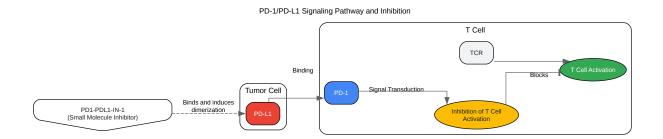
# **Data Presentation**

The inhibitory activity of PD1-PDL1-IN-1 is quantified by its IC50 value, which represents the concentration of the inhibitor required to reduce the PD-1/PD-L1 interaction by 50%. The following table summarizes the IC50 values of a representative small molecule inhibitor, BMS-1166, as determined by various in vitro methods.

Compound	Assay Type	Target	IC50 (nM)	Reference
BMS-1166	HTRF	PD-1/PD-L1 Interaction	1.4	[5][6]
BMS-202	HTRF	PD-1/PD-L1 Interaction	18	[7]
сАМР	HTRF	PD-1/PD-L1 Interaction	2700	[8]

# **Mandatory Visualizations**

Here are the diagrams that illustrate key concepts and workflows described in this document.

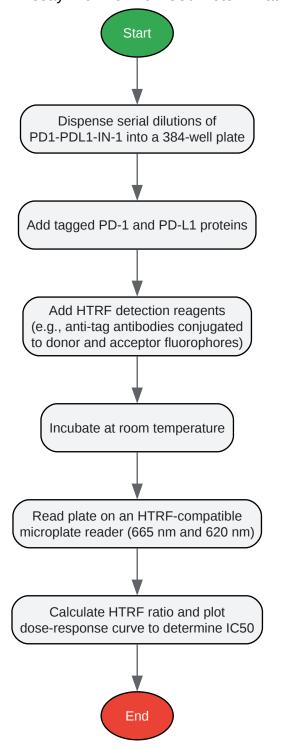




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PD-1/PD-L1 signaling and inhibition mechanism.

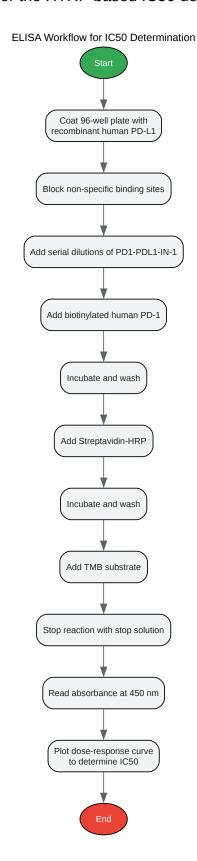
HTRF Assay Workflow for IC50 Determination



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## Workflow for the HTRF-based IC50 determination.

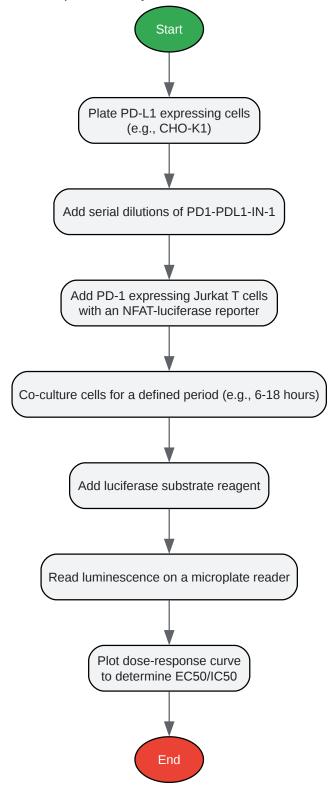


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Workflow for the ELISA-based IC50 determination.

## Cell-Based Reporter Assay Workflow for IC50 Determination



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Workflow for the cell-based reporter assay.

# Experimental Protocols Homogeneous Time-Resolved Fluorescence (HTRF) Assay

This biochemical assay measures the proximity of tagged PD-1 and PD-L1 proteins. Inhibition of their interaction by PD1-PDL1-IN-1 results in a decreased HTRF signal.[9]

#### Materials:

- Recombinant human PD-1 protein (tagged, e.g., with 6xHis)
- Recombinant human PD-L1 protein (tagged, e.g., with biotin)
- HTRF detection reagents (e.g., anti-6xHis antibody conjugated to a donor fluorophore and streptavidin conjugated to an acceptor fluorophore)
- Assay buffer
- Low-volume, white 384-well microplates
- PD1-PDL1-IN-1 (dissolved in DMSO)
- HTRF-compatible microplate reader

#### Protocol:

- Prepare a serial dilution of PD1-PDL1-IN-1 in assay buffer. The final DMSO concentration should be kept below 1%.
- Dispense 2 μL of each inhibitor dilution into the wells of a 384-well plate.[9]
- Add 2 μL of a solution containing the tagged PD-1 and PD-L1 proteins to each well.[9]
- Prepare a mixture of the HTRF detection reagents according to the manufacturer's instructions.



- Dispense 4 μL of the detection reagent mixture to each well.[9]
- Incubate the plate at room temperature for 60-90 minutes, protected from light.
- Read the fluorescence at both the donor emission wavelength (e.g., 620 nm) and the acceptor emission wavelength (e.g., 665 nm) using an HTRF-compatible plate reader.
- Calculate the HTRF ratio: (Emission at 665 nm / Emission at 620 nm) x 10<sup>4</sup>.
- Plot the HTRF ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

# **Enzyme-Linked Immunosorbent Assay (ELISA)**

This solid-phase immunoassay quantifies the binding of biotinylated PD-1 to plate-bound PD-L1. The inhibitory effect of PD1-PDL1-IN-1 is measured as a decrease in the colorimetric signal.

#### Materials:

- Recombinant human PD-L1 protein
- Recombinant human biotinylated PD-1 protein
- Streptavidin-Horseradish Peroxidase (HRP) conjugate
- TMB (3,3',5,5'-Tetramethylbenzidine) substrate
- Stop solution (e.g., 2 N H2SO4)
- Wash buffer (e.g., PBS with 0.05% Tween-20)
- Blocking buffer (e.g., 1% BSA in PBS)
- 96-well ELISA plates
- PD1-PDL1-IN-1 (dissolved in DMSO)
- Microplate reader capable of measuring absorbance at 450 nm



### Protocol:

- Coat the wells of a 96-well plate with 100  $\mu$ L of recombinant human PD-L1 (e.g., 2  $\mu$ g/mL in PBS) and incubate overnight at 4°C.[10]
- Wash the plate three times with wash buffer.
- Block the wells with 200 μL of blocking buffer for 1-2 hours at room temperature.
- Wash the plate three times with wash buffer.
- Prepare a serial dilution of PD1-PDL1-IN-1 in assay buffer.
- Add 50 μL of each inhibitor dilution to the wells, followed by 50 μL of biotinylated human PD 1.
- Incubate for 1-2 hours at room temperature.
- Wash the plate three times with wash buffer.
- Add 100 μL of Streptavidin-HRP conjugate (diluted in blocking buffer) to each well and incubate for 30-60 minutes at room temperature.[11]
- Wash the plate five times with wash buffer.
- Add 100  $\mu$ L of TMB substrate to each well and incubate in the dark for 15-30 minutes, or until sufficient color development.[11]
- Stop the reaction by adding 50 μL of stop solution to each well.[11]
- Read the absorbance at 450 nm using a microplate reader.
- Plot the absorbance against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

# **Cell-Based Reporter Assay**

This assay utilizes two engineered cell lines: one expressing PD-L1 and a T-cell receptor (TCR) activator, and another (e.g., Jurkat T cells) expressing PD-1 and a luciferase reporter gene



under the control of the NFAT (Nuclear Factor of Activated T-cells) response element. Inhibition of the PD-1/PD-L1 interaction by PD1-PDL1-IN-1 relieves the suppression of TCR signaling, leading to an increase in luciferase expression and a luminescent signal.

#### Materials:

- PD-L1 expressing cells (e.g., CHO-K1 cells stably expressing human PD-L1 and a TCR activator)
- PD-1 effector cells (e.g., Jurkat cells stably expressing human PD-1 and an NFAT-luciferase reporter)
- Cell culture medium
- White, clear-bottom 96-well cell culture plates
- PD1-PDL1-IN-1 (dissolved in DMSO)
- Luciferase assay reagent (e.g., Bio-Glo™)
- Luminometer

#### Protocol:

- Seed the PD-L1 expressing cells in a white, clear-bottom 96-well plate at an appropriate density and incubate overnight.
- Prepare a serial dilution of PD1-PDL1-IN-1 in cell culture medium.
- Remove the culture medium from the plated cells and add the diluted inhibitor.
- Add the PD-1 effector cells to the wells.
- Co-culture the cells for 6-18 hours at 37°C in a CO2 incubator.
- Allow the plate to equilibrate to room temperature.
- Add 100 μL of luciferase assay reagent to each well.



- Incubate for 5-10 minutes at room temperature, protected from light.
- Measure the luminescence using a luminometer.
- Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the EC50 (or IC50) value.

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